molecular formula C23H26ClN B7791149 Sensit

Sensit

Cat. No. B7791149
M. Wt: 351.9 g/mol
InChI Key: NJXWZWXCHBNOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sensit is a useful research compound. Its molecular formula is C23H26ClN and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Application in Skin and Respiratory Sensitization : The Sens-it-iv project contributed significantly to the reduction and replacement of animal experimentation by expanding existing scientific knowledge and strengthening the understanding of cellular and molecular mechanisms driving skin and respiratory sensitization. It developed novel test systems, some of which entered the Sens-it-iv toolbox and were submitted to the European Reference Laboratory for Alternative Methods (EuRL-ECVAM) for regulatory acceptance. Selected tests from the toolbox have been applied in a weight-of-evidence approach in the context of REACH and are currently being assessed by various industry sectors (Roggen, 2013).

  • SensIT Program for Wireless Networks : The Defense Advanced Research Projects Agency (DARPA) sponsored the Sensor Information Technology (this compound) program to develop technologies for large wireless networks. BAE Systems, under contract with Air Force Research Laboratory (AFRL), was primarily responsible for the Sensor Agent Processing Software (SAPS). This initiative aimed to demonstrate the capability of large wireless networks applied to networked sensors for battlefield intelligence (Beck & Reynolds, 2004).

  • Perovskite Research in Photovoltaic Technology : In the field of photovoltaic technology, the research on materials with the so-called 'perovskite' structure, specifically for dye-sensitized solar cells, is an instance of application-oriented science. The branch-formation model discussed in this context allows research efforts to be guided by non-epistemic values without compromising their epistemic value, involving completion of mechanism representations that serve control over these mechanisms while also adding to our understanding of them (Houkes, 2016).

  • Dye-Sensitized Solar Cells : The development of dye-sensitized solar cells (DSSCs) is a significant field of research, marked by a number of important breakthroughs. This research led to the practical application and deeper understanding of photoinitiated charge-transfer processes at semiconductor interfaces, which are vital for energy conversion in DSSCs (Meyer, 2010).

  • Digital Twin in Structural Engineering : this compound, an ongoing research initiative at Chalmers University of Technology, is developing a digital twin concept to improve asset management strategies for reinforced concrete infrastructure. This approach utilizes data from distributed optical fiber sensors (DOFS) to extract relevant features like deflections and crack widths, integrated into a collaborative web application (Berrocal et al., 2021).

properties

IUPAC Name

3,3-diphenylpropyl(1-phenylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXWZWXCHBNOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH2+]CCC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13636-18-5
Record name Phenoxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13636-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendiline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,3-diphenylpropyl)(1-phenylethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.